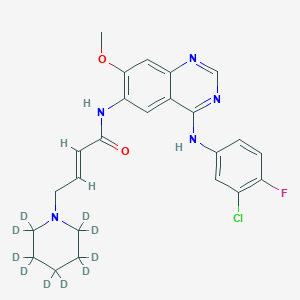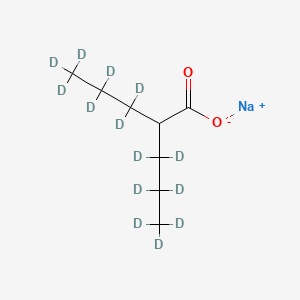
HIV-1 integrase inhibitor 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 integrase inhibitor 7 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a key component in antiretroviral therapy. The development of HIV-1 integrase inhibitors has significantly improved the management of HIV infections by preventing the establishment of a permanent viral reservoir in the host cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach involves the use of diketo acid moieties, which are known to be effective in inhibiting integrase activity. The synthetic route may include the following steps:
- Formation of the diketo acid intermediate through a condensation reaction.
- Coupling of the intermediate with a suitable amine or alcohol to form the final inhibitor.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 integrase inhibitor 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to enhance the compound’s activity or pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different pharmacological profiles .
Aplicaciones Científicas De Investigación
HIV-1 integrase inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of HIV integration and replication.
Medicine: Integral part of antiretroviral therapy regimens for the treatment of HIV infections. It helps in reducing viral load and preventing the progression of the disease.
Industry: Utilized in the pharmaceutical industry for the development of new antiretroviral drugs and formulations
Mecanismo De Acción
HIV-1 integrase inhibitor 7 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the following steps:
- The inhibitor binds to the integrase enzyme, forming a stable complex.
- This binding prevents the enzyme from interacting with the viral DNA.
- As a result, the integration process is halted, and the viral DNA cannot be incorporated into the host genome .
The molecular targets involved include the integrase enzyme itself and the viral DNA. The pathways affected are those related to the integration and replication of the HIV virus .
Comparación Con Compuestos Similares
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Propiedades
Fórmula molecular |
C30H26O16 |
|---|---|
Peso molecular |
642.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |
Clave InChI |
RMUUAKSNUFVKKT-PMTCXZIRSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















